molecular formula C13H23NO4 B1464636 Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate CAS No. 1140972-31-1

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

Cat. No.: B1464636
CAS No.: 1140972-31-1
M. Wt: 257.33 g/mol
InChI Key: MHYUFBHMDDIXTD-VHSXEESVSA-N
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Description

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound that belongs to the class of cyclopentanecarboxylates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (boc) protected amino group, and a cyclopentane ring. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through various cyclization reactions, often starting from linear precursors.

    Introduction of the boc-protected amino group: The tert-butoxycarbonyl (boc) group is introduced to protect the amino group during subsequent reactions. This is usually done using tert-butyl dicarbonate in the presence of a base.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the boc-protected amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,2R)-2-amino-cyclopentanecarboxylate
  • Ethyl (1S,2R)-2-(acetylamino)cyclopentanecarboxylate
  • Ethyl (1S,2R)-2-(benzylamino)cyclopentanecarboxylate

Uniqueness

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is unique due to the presence of the boc-protected amino group, which provides protection during synthetic transformations and can be selectively removed under specific conditions. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUFBHMDDIXTD-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693930
Record name Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140972-31-1
Record name Ethyl (1S,2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140972-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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